

Synthesis of Hydroxy Darunavir Reference Standard: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Hydroxy Darunavir	
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Abstract

This document provides detailed application notes and protocols for the synthesis of a **Hydroxy Darunavir** reference standard. Darunavir is a potent HIV-1 protease inhibitor, and its hydroxylated metabolite, **Hydroxy Darunavir**, is a critical reference standard for pharmacokinetic and metabolism studies. The synthesis outlined herein is a multi-step process commencing with the commercially available (S)-2-amino-3-methyl-1-butanol. The protocol details the protection of the amino and hydroxyl groups, coupling with a sulfonyl chloride, introduction of the core amino alcohol backbone, and final coupling with the bicyclic furan moiety. This document provides comprehensive experimental procedures, characterization data, and visual workflows to guide researchers in the successful synthesis of **Hydroxy Darunavir**.

Introduction

Darunavir is a second-generation protease inhibitor that has demonstrated significant efficacy against both wild-type and multidrug-resistant strains of HIV-1.[1] It functions by binding to the active site of the HIV-1 protease, an enzyme crucial for the cleavage of viral polyproteins into functional proteins, thereby inhibiting the maturation of new, infectious virions.[2] Understanding the metabolism of Darunavir is essential for optimizing its therapeutic use and assessing potential drug-drug interactions. In vivo, Darunavir is metabolized through several pathways, including hydroxylation of the isobutyl group.[3] The resulting metabolite, **Hydroxy**

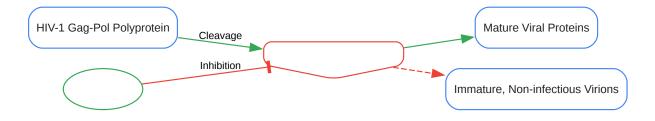


Darunavir, must be synthesized as a reference standard for accurate quantification in biological matrices during preclinical and clinical development.

This protocol outlines a proposed synthetic route to obtain **Hydroxy Darunavir**, based on established synthetic methodologies for Darunavir and its analogs.[4][5]

Signaling Pathway of Darunavir

Darunavir targets the HIV-1 protease, a key enzyme in the viral life cycle. The protease is responsible for cleaving the Gag-Pol polyprotein into mature, functional viral proteins. Inhibition of this enzyme leads to the production of immature, non-infectious viral particles.



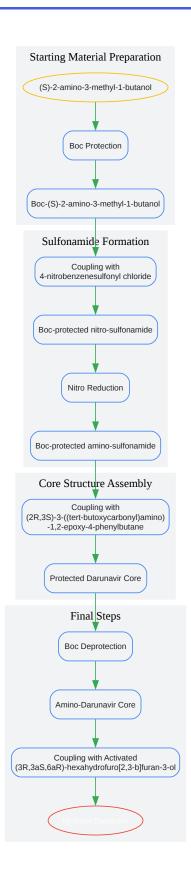
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Fig. 1: Mechanism of HIV-1 Protease Inhibition by Darunavir.

Synthetic Workflow

The synthesis of **Hydroxy Darunavir** is proposed to proceed through a multi-step sequence starting from (S)-2-amino-3-methyl-1-butanol. The workflow involves protection of the starting material, coupling with a nitro-activated sulfonyl chloride, reduction of the nitro group, coupling with the core aminodiol structure, and final installation of the bis-tetrahydrofuran (bis-THF) moiety.





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Fig. 2: Proposed Synthetic Workflow for Hydroxy Darunavir.



Experimental Protocols

Step 1: Synthesis of tert-butyl ((S)-1-hydroxy-3-methylbutan-2-yl)carbamate (Boc-protected amino alcohol)

To a solution of (S)-2-amino-3-methyl-1-butanol (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of dioxane and water, is added di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and a base such as sodium bicarbonate or triethylamine (1.5 equiv). The reaction mixture is stirred at room temperature for 12-24 hours. After completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the Boc-protected amino alcohol.

Reagent	Molar Eq.
(S)-2-amino-3-methyl-1-butanol	1.0
Di-tert-butyl dicarbonate (Boc₂O)	1.1
Sodium Bicarbonate	1.5
Dichloromethane	-

Expected Yield: >95%

Step 2: Synthesis of tert-butyl ((S)-1-((4-nitrophenyl)sulfonyloxy)-3-methylbutan-2-yl)carbamate

The Boc-protected amino alcohol (1.0 equiv) is dissolved in anhydrous DCM and cooled to 0 °C. Triethylamine (1.5 equiv) is added, followed by the portion-wise addition of 4-nitrobenzenesulfonyl chloride (1.2 equiv).[2][6] The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight. The reaction mixture is then washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.



Reagent	Molar Eq.
Boc-protected amino alcohol	1.0
4-Nitrobenzenesulfonyl chloride	1.2
Triethylamine	1.5
Anhydrous Dichloromethane	-

Expected Yield: 70-80%

Step 3: Synthesis of tert-butyl ((S)-1-((4-aminophenyl)sulfonyloxy)-3-methylbutan-2-yl)carbamate

The nitro-sulfonamide (1.0 equiv) is dissolved in a solvent such as ethanol or ethyl acetate. A catalyst, such as 10% Palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to hydrogenation with hydrogen gas (balloon or Parr apparatus) at room temperature for 2-4 hours.[7] The reaction progress is monitored by TLC. Upon completion, the catalyst is filtered off through a pad of celite, and the filtrate is concentrated under reduced pressure to give the amino-sulfonamide.

Reagent	Molar Eq.
Boc-protected nitro-sulfonamide	1.0
10% Palladium on Carbon	catalytic
Hydrogen Gas	excess
Ethanol	-

Expected Yield: >90%

Step 4: Synthesis of the Protected Darunavir Core

The amino-sulfonamide from Step 3 (1.0 equiv) and (2R,3S)-3-((tert-butoxycarbonyl)amino)-1,2-epoxy-4-phenylbutane (1.1 equiv) are dissolved in isopropanol or



ethanol. The reaction mixture is heated to reflux for 12-24 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.

Reagent	Molar Eq.
Boc-protected amino-sulfonamide	1.0
(2R,3S)-3-((tert-butoxycarbonyl)amino)-1,2-epoxy-4-phenylbutane	1.1
Isopropanol	-

Expected Yield: 60-70%

Step 5: Boc Deprotection

The fully protected intermediate from Step 4 is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) and stirred at room temperature for 1-2 hours.[8] The solvent is removed under reduced pressure, and the residue is co-evaporated with DCM multiple times to remove residual TFA. The crude product is used in the next step without further purification.

Reagent	Molar Eq.
Protected Darunavir Core	1.0
Trifluoroacetic Acid (TFA)	-
Dichloromethane (DCM)	-

Expected Yield: Quantitative

Step 6: Synthesis of Hydroxy Darunavir

The deprotected amine from Step 5 (1.0 equiv) is dissolved in anhydrous DCM. Triethylamine (2.0 equiv) is added, followed by the addition of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl-succinimidyl-carbonate (1.1 equiv).[9] The reaction mixture is stirred at room temperature for 12-18 hours. The reaction is then diluted with DCM and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by preparative HPLC to yield **Hydroxy Darunavir**.



Reagent	Molar Eq.
Amino-Darunavir Core	1.0
(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl-succinimidyl-carbonate	1.1
Triethylamine	2.0
Anhydrous Dichloromethane	-

Expected Yield: 50-60%

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields



Step	Reaction	Starting Material	Key Reagents	Product	Expected Yield (%)
1	Boc Protection	(S)-2-amino- 3-methyl-1- butanol	Boc₂O, NaHCO₃	Boc- protected amino alcohol	>95
2	Sulfonylation	Boc- protected amino alcohol	4- Nitrobenzene sulfonyl chloride, Et₃N	Boc- protected nitro- sulfonamide	70-80
3	Nitro Reduction	Boc- protected nitro- sulfonamide	H ₂ , Pd/C	Boc- protected amino- sulfonamide	>90
4	Epoxide Opening	Boc- protected amino- sulfonamide	Boc- protected epoxide	Protected Darunavir Core	60-70
5	Boc Deprotection	Protected Darunavir Core	TFA	Amino- Darunavir Core	Quantitative
6	Final Coupling	Amino- Darunavir Core	Activated bis- THF	Hydroxy Darunavir	50-60

Table 2: Characterization Data for Darunavir (as a reference)



Analysis	Data
¹ H NMR (CDCl ₃ , 500 MHz) δ (ppm)	7.77-7.73 (m, 2H), 7.31-7.13 (m, 7H), 4.98 (d, 1H), 3.76-3.67 (m, 2H), 3.48 (d, 1H), 3.25 (dd, 1H), 3.01-2.80 (m, 4H), 2.69 (dd, 1H), 1.63-1.47 (m, 1H), 1.40 (s, 9H), 0.79 (dd, 6H).[4]
¹³ C NMR (CDCl ₃ , 125 MHz) δ (ppm)	171.2, 156.1, 150.4, 137.9, 129.5, 128.6, 128.5, 126.5, 118.8, 80.2, 72.8, 69.8, 58.5, 55.2, 53.6, 45.4, 38.0, 28.4, 27.2, 20.2, 20.0.
Mass Spectrometry (ESI-MS) m/z	[M+H] ⁺ calculated for C ₂₇ H ₃₇ N ₃ O ₇ S: 548.24; found 548.2.[10]
HPLC Purity	>99%[4]

Note: The characterization data for the final **Hydroxy Darunavir** product should be acquired and compared to the expected structure.

Conclusion

The provided application notes and protocols describe a comprehensive and plausible synthetic route for the preparation of a **Hydroxy Darunavir** reference standard. By following these detailed procedures, researchers in drug development and related fields can reliably synthesize this critical metabolite for use in various analytical and metabolic studies. The successful synthesis and characterization of **Hydroxy Darunavir** will facilitate a deeper understanding of the pharmacokinetic profile of Darunavir, contributing to its safe and effective use in the treatment of HIV-1 infection.

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